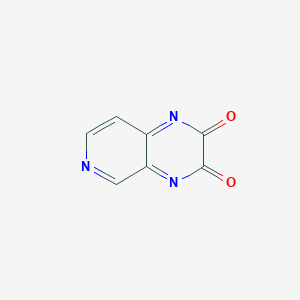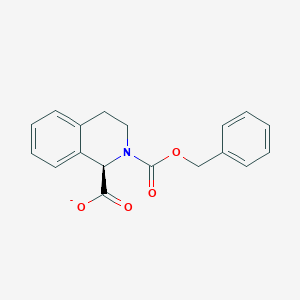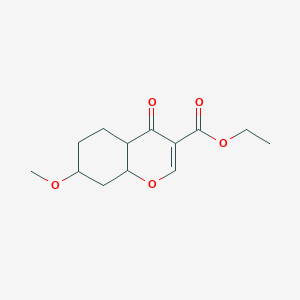![molecular formula C25H29ClN4O4 B12345805 4-[(2-Chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12345805.png)
4-[(2-Chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with chlorophenyl and trimethoxyphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Quinazoline Moiety: The quinazoline ring is often formed by the condensation of anthranilic acid derivatives with formamide or its equivalents.
Coupling of Substituents: The chlorophenyl and trimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated precursors, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different physical and chemical properties based on the introduced substituents.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool in biological studies to understand the mechanisms of action of triazoloquinazoline derivatives and their interactions with biological macromolecules.
作用機序
The mechanism of action of 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
- 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole
- 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-quinazoline
Uniqueness
Compared to similar compounds, 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one stands out due to its fused triazoloquinazoline structure, which imparts unique electronic and steric properties. These properties can enhance its binding affinity to biological targets and improve its overall efficacy in various applications.
特性
分子式 |
C25H29ClN4O4 |
|---|---|
分子量 |
485.0 g/mol |
IUPAC名 |
4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C25H29ClN4O4/c1-32-20-12-16(13-21(33-2)22(20)34-3)23-27-28-25-29(14-15-8-4-6-10-18(15)26)24(31)17-9-5-7-11-19(17)30(23)25/h4,6,8,10,12-13,17,19,25,28H,5,7,9,11,14H2,1-3H3 |
InChIキー |
VSTCAFHCNBFMBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-ethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345766.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345778.png)

![5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B12345788.png)

![Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane](/img/structure/B12345796.png)
![Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen](/img/structure/B12345801.png)
![N-(2-methoxyethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12345808.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12345809.png)

